molecular formula C16H22N2O4S B447897 ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE

ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B447897
M. Wt: 338.4g/mol
InChI Key: UOLFBHXDEVCQTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and both aminocarbonyl and cyclohexylcarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The aminocarbonyl and cyclohexylcarbonyl groups are introduced through nucleophilic substitution reactions, often using reagents such as amines and acyl chlorides.

    Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Altering receptor function and signaling pathways.

    Modulating Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

ETHYL 4-(AMINOCARBONYL)-5-[(CYCLOHEXYLCARBONYL)AMINO]-3-METHYL-2-THIOPHENECARBOXYLATE can be compared with other similar compounds, such as:

    ETHYL 4-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE: Similar structure but lacks the thiophene ring.

    METHYL 2-[(CYCLOHEXYLCARBONYL)AMINO]BENZOATE: Similar functional groups but different ester and ring structure.

    ETHYL 4-[(PHENYLSULFONYL)AMINO]BENZOATE: Contains a phenylsulfonyl group instead of the thiophene ring.

The uniqueness of this compound lies in its combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O4S

Molecular Weight

338.4g/mol

IUPAC Name

ethyl 4-carbamoyl-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C16H22N2O4S/c1-3-22-16(21)12-9(2)11(13(17)19)15(23-12)18-14(20)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H2,17,19)(H,18,20)

InChI Key

UOLFBHXDEVCQTJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C(=O)N)C

Origin of Product

United States

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